Supramolecular Coordination Geometry: Six-Coordinate Tl(I) Environment for 4-Bromo Derivative vs. Three-Coordinate for Non-Halogenated Benzyl Analog
In a direct head-to-head single-crystal X-ray diffraction study of thallium(I) tetrazolate coordination polymers, the complex derived from 5-(4-bromobenzyl)-2H-tetrazole ([TlBbt]ₙ) exhibited a six-coordinate Tl(I) environment where each thallium center is surrounded by six tetrazolate rings [1]. In contrast, the complex derived from the non-halogenated analog 5-(benzyl)-2H-tetrazole ([TlBet]ₙ) displayed a distinctly different three-coordinate geometry with close Tl(I)···π(aromatic) contacts to the phenyl ring [1]. This demonstrates that the para-bromo substituent alters the supramolecular packing and coordination sphere, not merely the electronic properties of the ligand.
| Evidence Dimension | Thallium(I) coordination number in tetrazolate polymer |
|---|---|
| Target Compound Data | 6 (six-coordinate Tl(I) center) |
| Comparator Or Baseline | 5-(benzyl)-2H-tetrazole (Hbet): 3 (three-coordinate Tl(I) center with Tl(I)···π contacts) |
| Quantified Difference | Coordination number increase of 3 (100% relative increase) |
| Conditions | Single-crystal X-ray diffraction; Tl(I) coordination polymers synthesized and crystallized under identical conditions |
Why This Matters
The divergent coordination geometry dictates the dimensionality and physical properties of the resulting metal-organic material, making the brominated derivative non-interchangeable with its non-halogenated analog in materials synthesis and crystal engineering applications.
- [1] Parast, M. S. Y., et al. (2012). Synthesis and characterization of four new thallium(I) tetrazole supramolecular compounds with various secondary interactions; new precursors for thallium(III) oxide nano-particles. Dalton Transactions, 41(19), 5848–5853. View Source
